molecular formula C8H12Br2O5 B15427373 Diethylene glycol bis-bromoacetate CAS No. 90783-54-3

Diethylene glycol bis-bromoacetate

Cat. No.: B15427373
CAS No.: 90783-54-3
M. Wt: 347.99 g/mol
InChI Key: ODNPUMPXGXZVLR-UHFFFAOYSA-N
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Description

Diethylene glycol bis-bromoacetate (CAS: 90783-54-3) is an organobromine compound derived from diethylene glycol and bromoacetic acid. Its molecular structure consists of two bromoacetate ester groups linked via a diethylene glycol backbone. This compound is characterized by its moderate hydrophobicity, with a logP (octanol-water partition coefficient) value of 0.879 , which influences its solubility and partitioning behavior in industrial or pharmaceutical applications.

Properties

CAS No.

90783-54-3

Molecular Formula

C8H12Br2O5

Molecular Weight

347.99 g/mol

IUPAC Name

2-[2-(2-bromoacetyl)oxyethoxy]ethyl 2-bromoacetate

InChI

InChI=1S/C8H12Br2O5/c9-5-7(11)14-3-1-13-2-4-15-8(12)6-10/h1-6H2

InChI Key

ODNPUMPXGXZVLR-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)CBr)OCCOC(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • Key Data Source : The logP values and CAS numbers are sourced from Cheméo Search (2023) , but structural, synthetic, and application data for DGBBA are absent in the provided evidence.
  • Research Gaps : Comparative studies on thermal stability, toxicity, or reaction kinetics between DGBBA and structurally related compounds are lacking. Further investigation is required to contextualize its industrial or pharmacological relevance.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing diethylene glycol bis-bromoacetate to ensure purity?

  • Methodological Answer : Synthesis should prioritize controlling stoichiometric ratios and reaction conditions (e.g., temperature, solvent selection) to minimize byproducts like ethylene glycol or unreacted bromoacetic acid. Post-synthesis purification via fractional crystallization or column chromatography is critical. Analytical validation using HPLC with a 2,2,2-trichloroethanol internal standard can detect impurities (e.g., diethylene glycol) at thresholds ≤0.10% .
  • Quality Control : Monitor retention times and resolution parameters (NLT 5) to distinguish between glycol derivatives during HPLC analysis .

Q. How can researchers design experiments to assess the renal toxicity of this compound in animal models?

  • Experimental Design :

Dose Selection : Conduct dose-ranging studies (e.g., 51–2,970 mg/kg bw/day) to identify NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level). For example, hydropic degeneration in rats occurs at ≥300 mg/kg bw/day .

Endpoints : Measure urinary oxalate crystals, serum creatinine, and urea nitrogen levels. Histopathological examination of kidney tissues for tubular necrosis is essential .

Duration : Extend exposure periods (e.g., 14-week or 225-day studies) to observe chronic effects, noting that oxalate crystal formation may plateau at lower doses over time .

Q. What analytical techniques are recommended for detecting and quantifying this compound and its potential impurities?

  • Techniques :

  • HPLC with UV/RI Detection : Use hydrophilic interaction chromatography (HILIC) to separate glycol derivatives. Validate methods using reference standards for ethylene glycol and diethylene glycol .
  • Mass Spectrometry (LC-MS) : Identify metabolites like 2-hydroxyethoxyacetic acid, a major oxidative metabolite, which accounts for 11–37% of excreted compounds in rats .
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity and detect trace impurities in synthesized batches .

Advanced Research Questions

Q. How do metabolic pathways of this compound contribute to its nephrotoxic effects, and what methods are used to identify its metabolites?

  • Metabolic Analysis :

  • In Vivo Studies : Administer deuterium-labeled this compound to track distribution and excretion. In rats, ~45–70% is excreted unchanged in urine within 48 hours, while 2-hydroxyethoxyacetic acid is a primary metabolite .
  • Mechanistic Insight : Use molecular orbital calculations (e.g., MNDO) to predict hydrogen transfer pathways, which may explain metabolite formation. Note that oxalate generation is minimal in rats, suggesting alternative nephrotoxic mechanisms .
    • Advanced Techniques : Combine LC-MS/MS with isotopically labeled tracers to quantify metabolite kinetics and organ-specific accumulation .

Q. What experimental approaches can resolve contradictions between in vitro and in vivo genotoxicity findings for this compound?

  • Research Strategy :

In Vitro/In Vivo Correlation : Replicate in vitro assays (e.g., Ames test) using hepatocyte S9 fractions from exposed animals to mimic metabolic activation. Negative in vitro results may arise from lacking metabolic pathways present in vivo .

Dose-Response Analysis : High-dose in vivo genotoxicity (e.g., bladder tumors linked to oxalate stones) may not extrapolate to low doses. Use comet assays or micronucleus tests in target organs (kidney, liver) to assess DNA damage thresholds .

Contaminant Control : Ensure test compounds are free of ethylene glycol, which metabolizes to oxalate and confounds tumorigenicity studies .

Q. What mechanistic studies are necessary to elucidate the role of this compound in inducing neurotoxicity observed in human case reports?

  • Experimental Framework :

  • In Vitro Models : Expose neuronal cell lines (e.g., SH-SY5Y) to this compound and assess demyelination markers (e.g., myelin basic protein degradation) .
  • Animal Neuropathy Models : Administer subacute doses to rodents and evaluate motor function (e.g., rotarod test) and histopathology of peripheral nerves. Compare findings to human autopsy data showing axonal damage and demyelination .
  • Metabolite Profiling : Identify neurotoxic metabolites via CSF or brain tissue analysis. For example, 2-hydroxyethoxyacetic acid may cross the blood-brain barrier .

Data Contradiction Analysis

  • Oxalate vs. Non-Oxalate Toxicity : While early studies linked bladder tumors to oxalate stones, later work showed tumors only occurred with foreign bodies (e.g., implanted stones). This suggests this compound’s carcinogenicity is secondary to physical irritation, not direct genotoxicity .
  • Species Sensitivity : Humans exhibit neurotoxicity at doses 10x lower than rodents. Use human-derived organoids or transgenic models expressing human metabolic enzymes to bridge this gap .

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